
3-(4-Methoxybenzylidene)flavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)methylidene]-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavanones.
Scientific Research Applications
Antimicrobial Properties
3-(4-Methoxybenzylidene)flavanone and its derivatives have been studied for their antimicrobial properties. For instance, compounds derived from this flavanone demonstrated moderate to significant antimicrobial activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans (Pant et al., 2007). Another study observed comparable bactericidal activity against Escherichia coli and a new Gram-negative bacteria family, GFC (Alteromonas tetraodonis), as well as fungi like Aspergillus niger, A. flavus, and Curvularia lunata (Pant et al., 2006).
Antioxidant and Anti-inflammatory Activity
Research into flavanone derivatives, including 3-(4-Methoxybenzylidene)flavanone, has demonstrated potential antioxidant and anti-inflammatory properties. One study found that certain flavanone derivatives exhibited potent inhibitory activity on nitric oxide synthesis in lipopolysaccharide-stimulated macrophage cells, indicating anti-inflammatory effects (Lee, 2015).
Enzymatic Activity and Flavonoid Synthesis
Flavanone 3β-hydroxylases, which include compounds like 3-(4-Methoxybenzylidene)flavanone, play a crucial role in the biosynthesis of flavonol and anthocyanin. A study on rice demonstrated that these enzymes are important targets for flavonoid metabolic engineering (Kim et al., 2008).
Neuroprotective Effects
Flavanones, including 3-(4-Methoxybenzylidene)flavanone, have been investigated for their neuroprotective effects through mechanisms such as the induction of antioxidant defenses. One study highlighted their potential in ameliorating oxidative stress in cellular and animal models (Habtemariam, 2019).
Anticancer Potential
Research has also explored the potential of flavanone compounds as anticancer drugs. The synthesis and structure of flavan-4-ols and 4-methoxyflavans, derived from flavanones like 3-(4-Methoxybenzylidene)flavanone, have been studied for their potential as anticancer agents (Pouget et al., 2000).
properties
Product Name |
3-(4-Methoxybenzylidene)flavanone |
|---|---|
Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H18O3/c1-25-18-13-11-16(12-14-18)15-20-22(24)19-9-5-6-10-21(19)26-23(20)17-7-3-2-4-8-17/h2-15,23H,1H3/b20-15+ |
InChI Key |
LBUIGFCPSGJSAD-HMMYKYKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C=C2C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



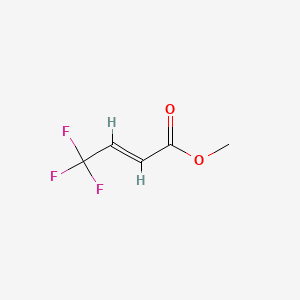

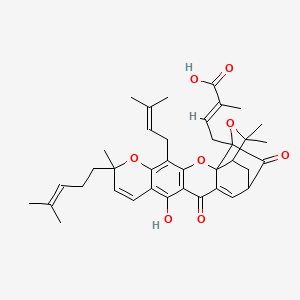
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)


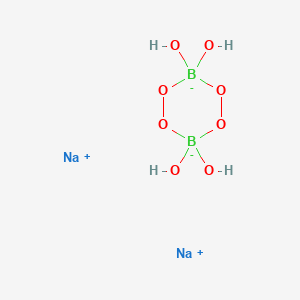
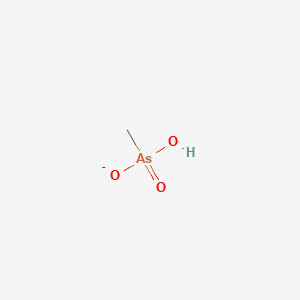
![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)
![(2S)-2-amino-N-[(2S,3S,4R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1230876.png)
![3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one](/img/structure/B1230877.png)
![3-{4-[(E)-2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethyl-benzenesulfonamide](/img/structure/B1230878.png)
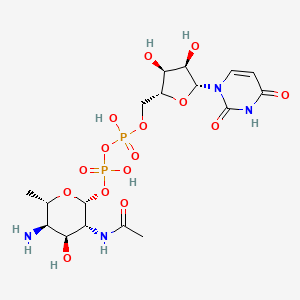
![2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)